1,2-Dibromo-4-fluoro-3-nitrobenzene
Description
1,2-Dibromo-4-fluoro-3-nitrobenzene (CAS: 1310918-28-5) is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 2, a fluorine atom at position 4, and a nitro group (-NO₂) at position 2. This unique arrangement of electron-withdrawing groups (Br, F, and NO₂) confers distinct electronic and steric properties, influencing its reactivity, stability, and applications in synthetic chemistry. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSOYBAUCPLQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Bromination: The addition of bromine atoms to the benzene ring using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, bromination, and fluorination processes under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Dibromo-4-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions where the nitro or bromine groups are replaced by other nucleophiles such as amines or phenols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like tin chloride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the bromine or nitro groups are further oxidized to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Reduction: Tin chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized benzene derivatives
Scientific Research Applications
1,2-Dibromo-4-fluoro-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4-fluoro-3-nitrobenzene involves its interaction with various molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups such as nitro and bromine enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1,2-Dibromo-4-fluoro-3-nitrobenzene with five structurally similar compounds (identified via similarity scores in ):
Key Observations :
- Halogen vs. Nitrile Substitution : Bromine atoms in the target compound enhance molecular weight and polarizability compared to nitrile-containing analogs (e.g., 3,4-Difluoro-5-nitrobenzonitrile). Bromine also increases susceptibility to nucleophilic aromatic substitution, whereas nitriles may participate in cycloaddition or hydrolysis reactions .
Physicochemical Properties (Inferred)
- Melting Points : Bromine’s high atomic mass likely elevates the melting point of the target compound (>100°C) compared to nitrile analogs (<100°C).
- Solubility: The nitro group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO) relative to non-polar halogenated analogs.
Biological Activity
1,2-Dibromo-4-fluoro-3-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structural features contribute to its biological activity, which has been the subject of numerous studies. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
This compound (C6H3Br2FNO2) features two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. The presence of these electron-withdrawing groups significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains.
In Vitro Antimicrobial Evaluation
The compound has shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported at 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 25.9 |
| Methicillin-resistant S. aureus | 12.9 |
Cytotoxicity and Cell Viability
In addition to its antimicrobial properties, this compound has been assessed for cytotoxic effects on mammalian cell lines. The compound exhibited an IC50 value of 6.5 ± 1.0 μM in certain conditions, indicating notable cytotoxicity .
The mechanism underlying the biological activity of this compound may involve the disruption of cellular processes through the inhibition of key signaling pathways such as NF-κB, which plays a crucial role in inflammation and cell survival .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Anti-inflammatory Effects : A study demonstrated that the compound could modulate inflammatory responses by affecting NF-κB signaling pathways, leading to reduced expression of pro-inflammatory cytokines .
- Antitumor Activity : Another investigation reported that derivatives of halogenated nitrobenzenes exhibited selective cytotoxicity against cancer cell lines, suggesting that modifications to the structure could enhance therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
